molecular formula C22H19N3O3 B10998096 4-[(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)carbonyl]quinolin-2(1H)-one

4-[(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)carbonyl]quinolin-2(1H)-one

Cat. No.: B10998096
M. Wt: 373.4 g/mol
InChI Key: VFHHNLKWNDDGEQ-UHFFFAOYSA-N
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Description

4-{8-METHOXY-1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOLE-2-CARBONYL}-1,2-DIHYDROQUINOLIN-2-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals

Preparation Methods

The synthesis of 4-{8-METHOXY-1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOLE-2-CARBONYL}-1,2-DIHYDROQUINOLIN-2-ONE involves multiple steps, starting with the preparation of the indole moiety. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes under acidic conditions . The quinoline moiety can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent like nitrobenzene . Industrial production methods often employ these synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Mechanism of Action

The mechanism of action of 4-{8-METHOXY-1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOLE-2-CARBONYL}-1,2-DIHYDROQUINOLIN-2-ONE involves its interaction with various molecular targets. The indole moiety allows it to bind to multiple receptors, influencing cellular pathways and exerting its biological effects . For example, it can inhibit enzymes involved in inflammation, leading to its anti-inflammatory properties .

Properties

Molecular Formula

C22H19N3O3

Molecular Weight

373.4 g/mol

IUPAC Name

4-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)-1H-quinolin-2-one

InChI

InChI=1S/C22H19N3O3/c1-28-13-6-7-19-15(10-13)17-12-25(9-8-20(17)23-19)22(27)16-11-21(26)24-18-5-3-2-4-14(16)18/h2-7,10-11,23H,8-9,12H2,1H3,(H,24,26)

InChI Key

VFHHNLKWNDDGEQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)C4=CC(=O)NC5=CC=CC=C54

Origin of Product

United States

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